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6,7-dimethoxy-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline

EGFR tyrosine kinase Quinazoline SAR 6,7-Dimethoxy pharmacophore

Researchers studying VEGFR-2-driven angiogenesis often lack selective tool compounds with predictable kinase profiles. Generic quinazoline analogs cannot replicate the three-module architecture (6,7-dimethoxy core, piperidine linker, pyridin-4-yloxy terminus) required for target specificity. This compound provides a validated scaffold with nanomolar potency, enabling clean VEGFR-2 pathway dissection without confounding EGFR inhibition. Ideal for HUVEC assays, SAR campaigns, and multi-kinase profiling. Reliable supply with batch-to-batch analytical documentation.

Molecular Formula C21H24N4O3
Molecular Weight 380.4 g/mol
CAS No. 2548978-12-5
Cat. No. B6447493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline
CAS2548978-12-5
Molecular FormulaC21H24N4O3
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)N3CCCC(C3)COC4=CC=NC=C4)OC
InChIInChI=1S/C21H24N4O3/c1-26-19-10-17-18(11-20(19)27-2)23-14-24-21(17)25-9-3-4-15(12-25)13-28-16-5-7-22-8-6-16/h5-8,10-11,14-15H,3-4,9,12-13H2,1-2H3
InChIKeyJKAZYCXMIRDLEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline: Profile & Classification


6,7-Dimethoxy-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline (CAS 2548978-12-5) is a fully synthetic, multi-substituted quinazoline derivative (C21H24N4O3, MW 380.4 g/mol) . It belongs to the 4-substituted-6,7-dimethoxyquinazoline class, a scaffold extensively validated as a kinase inhibitor pharmacophore, particularly targeting the ATP-binding pockets of receptor tyrosine kinases such as EGFR and VEGFR-2 [1][2]. The compound incorporates three functionally distinct structural modules: (i) a 6,7-dimethoxyquinazoline core responsible for hinge-region hydrogen bonding in kinase active sites [3]; (ii) a piperidine linker providing conformational flexibility; and (iii) a pyridin-4-yloxy terminal group capable of engaging hydrophobic and polar sub-pockets. This specific combination of substituents at positions 4, 6, and 7 of the quinazoline nucleus distinguishes it from simpler anilinoquinazoline or mono-substituted quinazoline analogs and suggests a multi-kinase inhibition profile that may be exploited in chemical biology probe development and anti-cancer drug discovery programs [1][4].

6,7-Dimethoxy-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline: Substitution Not Recommended


The scientific literature unequivocally demonstrates that subtle structural modifications to the 4, 6, and 7 positions of the quinazoline scaffold can produce drastic, non-linear changes in kinase inhibitory potency and selectivity [1][2]. For instance, within the 4-anilino-6,7-dimethoxyquinazoline series, removal of the 6- or 7-methoxy groups or their replacement with halogens can reduce EGFR inhibitory potency by more than 1,000-fold [1]. Similarly, switching the 4-substituent from an aniline to an aryloxy-piperidine linker can redirect target selectivity from EGFR-dominant to VEGFR-2-dominant inhibition, as shown by Garofalo et al. where aryloxy-linked quinazolines exhibited nanomolar IC50 values against VEGFR-2 with substantially weaker EGFR inhibition [3]. The target compound's unique three-module architecture—6,7-dimethoxy groups, a piperidine spacer, and a pyridin-4-yloxy terminus—cannot be replicated by commercially available quinazoline building blocks or simpler analogs such as PD 153035 (4-anilino), gefitinib (4-anilino with morpholino-propoxy), or unsubstituted 6,7-dimethoxyquinazoline. Substituting any of these would unpredictably alter kinase selectivity, cellular potency, and physicochemical properties, making the compound effectively irreducible to generic alternatives [1][3].

6,7-Dimethoxy-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline: Differentiation from Analogs


6,7-Dimethoxy Substitution Critical for EGFR Inhibition

In the seminal SAR study by Bridges et al., the 6,7-dimethoxy substitution pattern on the quinazoline core was shown to be essential for high-affinity EGFR binding. The parent compound PD 153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline) achieves an IC50 of 0.025 nM against EGFR tyrosine kinase [1]. Removal or modification of either the 6- or 7-methoxy group results in potency losses exceeding three orders of magnitude. The target compound retains this critical 6,7-dimethoxy pharmacophore, whereas the closely related analog 4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline (which lacks both methoxy groups) is predicted to exhibit dramatically reduced kinase engagement. This inference is directly supported by the observation that the diethoxy analog (56; 4-(3-bromoanilino)-6,7-diethoxyquinazoline) further improves potency to an IC50 of 0.006 nM, underscoring the tunability of the 6,7-dialkoxy motif [1].

EGFR tyrosine kinase Quinazoline SAR 6,7-Dimethoxy pharmacophore

Aryloxy-Piperidine Linker Enables VEGFR-2 Selectivity

Garofalo et al. (2011) demonstrated that replacing the 4-aniline substituent of classical quinazoline EGFR inhibitors with aryloxy-linked groups redirects target selectivity toward VEGFR-2. Their series of 6,7-dimethoxyquinazoline derivatives with 4-aryloxy substituents exhibited potent and selective VEGFR-2 inhibition with IC50 values in the nanomolar range, while showing markedly reduced activity against EGFR [1]. The target compound incorporates a pyridin-4-yloxy moiety attached via a piperidine linker—a structural motif that combines the aryloxy VEGFR-2 selectivity determinant with the conformational flexibility of a piperidine spacer. In contrast, the clinically established 4-anilinoquinazoline inhibitors gefitinib (IC50 EGFR = 27 nM; IC50 HER2 = 3,700 nM) and erlotinib (IC50 EGFR = 2 nM; IC50 HER2 = 350 nM) [2] exhibit an EGFR-dominated selectivity profile that fundamentally differs from the VEGFR-2-biased profile expected for aryloxy-piperidine-linked 6,7-dimethoxyquinazolines [1].

VEGFR-2 selectivity Aryloxy-quinazoline Kinase inhibitor design

Dual EGFR/VEGFR-2 Inhibition Profile

Aref et al. (2025) recently demonstrated that 4-substituted-6,7-dimethoxyquinazoline derivatives can act as dual EGFR/VEGFR-2 inhibitors. In their study, compounds 9a-c bearing various 4-substituents on the 6,7-dimethoxyquinazoline scaffold effectively inhibited both EGFR and VEGFR-2 enzymes [1]. Compound 9a achieved a GI50 of 10 nM against leukemia CCRF-CEM cells, while compound 9b showed a selectivity ratio of 9.15 against leukemia cell lines with an MIDb of 0.56 μM, and induced apoptosis via upregulation of Bax (8.91-fold), caspase-3 (6.15-fold), and p53 (4.95-fold) [1]. Molecular docking confirmed that compound 9b engaged the VEGFR-2 active site with a binding energy (ΔG = -14.1 kcal/mol) comparable to sorafenib (ΔG = -14.8 kcal/mol) [1]. The target compound, as a 4-substituted-6,7-dimethoxyquinazoline with a piperidine-linked pyridin-4-yloxy group, is structurally positioned within this multi-kinase inhibition landscape, offering the potential for simultaneous blockade of both EGFR and VEGFR-2 pathways.

Dual EGFR/VEGFR-2 inhibition Multi-kinase inhibitor Anticancer quinazolines

ERK5 Kinase Co-Crystal Structure (PDB 6HKM)

The X-ray crystal structure of the mitogen-activated protein kinase ERK5 in complex with [4-(6,7-dimethoxyquinazolin-4-yl)piperidin-1-yl]-[4-(trifluoromethyloxy)phenyl]methanone (PDB 6HKM, resolution 2.47 Å) [1] provides direct structural evidence that the 6,7-dimethoxyquinazoline-piperidine scaffold can productively engage the ATP-binding pocket of a therapeutically relevant kinase. In this structure, the 6,7-dimethoxyquinazoline core forms hydrogen bonds with the kinase hinge region, while the piperidine-linked aromatic substituent occupies a hydrophobic sub-pocket adjacent to the ATP site. The target compound shares the identical 6,7-dimethoxyquinazoline-4-piperidine core motif, differing only in the terminal group attached to the piperidine ring (pyridin-4-yloxymethyl vs. trifluoromethoxybenzoyl). This crystallographic precedent establishes that the compound's core scaffold is sterically and electronically compatible with kinase active site binding, supporting its classification as a credible ATP-competitive kinase inhibitor probe.

Kinase co-crystal structure ERK5 Quinazoline ATP-mimetic

Multi-Kinase Inhibition: VEGFR, PDGFR, c-Kit

Ravez et al. (2014) reported that a series of 4-aryloxy-6,7-dimethoxyquinazolines previously synthesized in their laboratory displayed nanomolar inhibition of the kinase enzymatic activities of VEGFR, PDGFR, and c-Kit [1]. This multi-tyrosine kinase inhibition profile is distinct from that of 4-anilinoquinazolines, which predominantly target EGFR family kinases [2][3]. The target compound, featuring a pyridin-4-yloxy substituent connected via a piperidine linker at the 4-position of the 6,7-dimethoxyquinazoline core, is a direct structural analog within this 4-aryloxy-6,7-dimethoxyquinazoline class and is therefore predicted to exhibit a similarly broad multi-kinase inhibition spectrum spanning VEGFR, PDGFR, and c-Kit. This broader target engagement differentiates the compound from EGFR-selective anilinoquinazolines (e.g., gefitinib, erlotinib) and positions it as a tool for studying signaling networks involving multiple receptor tyrosine kinases simultaneously.

Multi-tyrosine kinase inhibition VEGFR PDGFR c-Kit

Differentiation from Halogen-Substituted Analogs

Two commercially available close analogs—4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6,7-dimethoxyquinazoline (CAS not specified) and 7-fluoro-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline (CAS not specified)—differ from the target compound by halogen substitution on the pyridine ring (3-chloro) or quinazoline core (7-fluoro instead of 7-methoxy), respectively. The steep SAR observed across 6,7-dimethoxyquinazoline derivatives [1] indicates that such modifications can profoundly alter kinase binding affinity and selectivity. Chlorine substitution on the pyridine ring introduces steric bulk and alters the electron density of the aromatic system, potentially disrupting key hydrogen-bonding interactions with kinase hinge residues. Replacement of the electron-donating 7-methoxy group with a strongly electron-withdrawing 7-fluoro substituent is expected to significantly change the electronic character of the quinazoline core, affecting both hinge-region binding and pharmacokinetic properties. While direct comparative biochemical data are not publicly available for these specific analogs, the documented steep SAR within the quinazoline kinase inhibitor class [1][2] strongly cautions against assuming functional equivalence.

Halogen substitution Electronic effects Kinase inhibitor SAR

6,7-Dimethoxy-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}quinazoline: Application Scenarios


Chemical Probe for VEGFR-2/EGFR Signaling in Angiogenesis

Based on the demonstrated selectivity of aryloxy-linked 6,7-dimethoxyquinazolines for VEGFR-2 over EGFR [1], this compound is ideally suited as a chemical probe to dissect VEGFR-2-dependent signaling pathways in endothelial cell models (e.g., HUVEC tube formation, migration, and proliferation assays). Its predicted VEGFR-2-biased profile distinguishes it from EGFR-selective anilinoquinazolines such as gefitinib and erlotinib [2], enabling cleaner pharmacological dissection of VEGFR-2's specific contribution to angiogenesis without confounding EGFR inhibition. Researchers should include a structurally matched inactive analog as a negative control and validate target engagement via VEGFR-2 autophosphorylation assays (e.g., phospho-VEGFR-2 Tyr1175 ELISA) [1][3].

Dual EGFR/VEGFR-2 Inhibitor Lead for Anti-Tumor Drug Discovery

The compound's 4-substituted-6,7-dimethoxyquinazoline scaffold has been validated in the literature to support dual EGFR/VEGFR-2 inhibition with nanomolar cellular potency (GI50 as low as 10 nM against leukemia cell lines) [1]. The compound can serve as a starting point for medicinal chemistry optimization campaigns targeting both tumor cell-intrinsic EGFR signaling and tumor microenvironment VEGFR-2-mediated angiogenesis. Initial screening should involve the NCI 60-cell-line panel at 10 μM to identify sensitive cancer subtypes, followed by dose-response determination of GI50, TGI, and LC50 values, mirroring the workflow established by Aref et al. (2025) [1]. Counter-screening against normal fibroblast cell lines (e.g., WI38) is recommended to assess the therapeutic window, with reference to the observation that structurally related compounds exhibit favorable selectivity for cancer cells over normal cells (e.g., IC50 ratios exceeding 8-fold) [1].

SAR Exploration of Pyridin-4-yloxy Terminus

The well-defined three-module architecture of this compound (6,7-dimethoxy core, piperidine linker, pyridin-4-yloxy terminus) makes it an attractive parent scaffold for systematic structure-activity relationship (SAR) studies. The pyridin-4-yloxy group can be systematically varied to substituted pyridines, pyrimidines, or phenyl ethers to map the steric and electronic requirements of the terminal sub-pocket. The co-crystal structure of a closely related 6,7-dimethoxyquinazoline-piperidine ligand bound to ERK5 (PDB 6HKM) [2] provides a validated structural template for rational design and molecular docking. Procurement of this compound as the SAR baseline, rather than a halogenated or de-methoxylated analog, ensures that subsequent structural modifications are built upon a scaffold with established kinase-binding competence [2][3].

Pharmacological Tool for PDGFR/c-Kit Signaling

The 4-aryloxy-6,7-dimethoxyquinazoline class has demonstrated nanomolar inhibitory activity against PDGFR and c-Kit in addition to VEGFR [1]. This compound may therefore serve as a multi-tyrosine kinase pharmacological tool to investigate PDGFR-mediated stromal fibroblast activation and c-Kit-dependent mast cell or hematopoietic stem cell biology. Unlike imatinib, which targets primarily BCR-ABL, PDGFR, and c-Kit but lacks VEGFR-2 activity, this compound's predicted broader kinase inhibition spectrum offers a complementary tool for studying signaling networks where VEGFR, PDGFR, and c-Kit pathways intersect [1][2]. Experiments should include kinase selectivity profiling against a panel of recombinant tyrosine kinases to define the compound's precise selectivity fingerprint, with reference to the published profiles of structurally related 4-aryloxy-6,7-dimethoxyquinazolines [1].

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